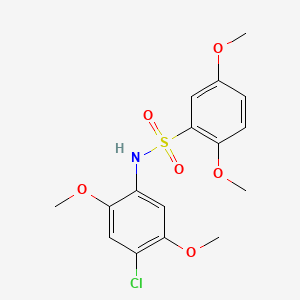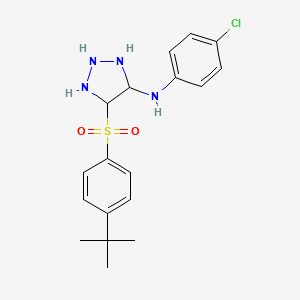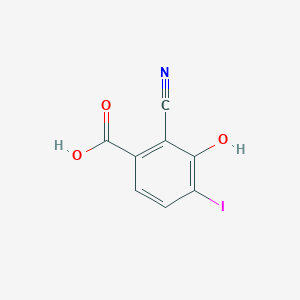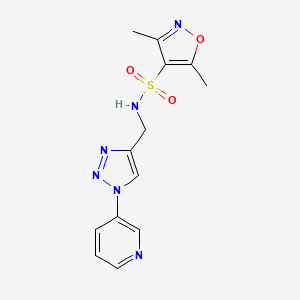![molecular formula C25H21ClN4O2 B2800360 (3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034340-30-0](/img/structure/B2800360.png)
(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3’-chloro-[1,1’-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” is a complex organic compound. It contains a biphenyl group, a triazole group, and an azetidinone group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis . The synthesis involved interacting N-[(E)-3-nitrophenyl) methylidene] aniline Schiff bases with triethylamine and chloroacetyl chloride in dioxane medium .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The biphenyl group consists of two phenyl rings connected by a single bond. The triazole group is a five-membered ring containing two nitrogen atoms, and the azetidinone group is a four-membered lactam .科学的研究の応用
Medicinal Chemistry and Drug Development
The compound’s unique structure combines a chlorobiphenyl core with a triazole ring, making it an intriguing candidate for drug development. Researchers have explored its potential as an antibacterial agent, especially against carbapenem-resistant Acinetobacter baumannii . Further investigations could focus on optimizing its pharmacokinetics, toxicity profile, and mechanism of action.
Safety and Hazards
The safety data sheet for a similar compound, 3’-Chloro-[1,1’-biphenyl]-3-amine hydrochloride, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to handle it with good industrial hygiene and safety practice .
作用機序
Target of Action
It’s known that biphenyl derivatives have been studied for their potential as antimicrobial agents against antibiotic-resistant bacteria
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s worth noting that biphenyl derivatives have been found to exhibit potent antibacterial activities , suggesting that they may interact with bacterial cells in a way that inhibits their growth or survival.
Biochemical Pathways
These enzymes play a crucial role in the aerobic degradation of many aromatic compounds .
Result of Action
Given the potential antimicrobial activity of biphenyl derivatives
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the formation of certain contaminants during food processing can be influenced by factors such as frying temperature, duration, and sodium chloride concentration . Similarly, the action of this compound could also be influenced by factors such as temperature, pH, and the presence of other substances in the environment.
特性
IUPAC Name |
[4-(3-chlorophenyl)phenyl]-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O2/c26-21-6-4-5-20(13-21)18-9-11-19(12-10-18)25(31)29-15-23(16-29)30-14-22(27-28-30)17-32-24-7-2-1-3-8-24/h1-14,23H,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLWABLVOXUJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride](/img/structure/B2800279.png)

![4-[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]quinoline](/img/structure/B2800282.png)

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2800286.png)


![1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one](/img/structure/B2800290.png)
![2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid](/img/structure/B2800291.png)
![3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2800292.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2800293.png)
![2-[(4-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

